1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]pyrazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O2S/c11-10(12,13)7-2-1-3-8(4-7)16-6-9(5-15-16)19(14,17)18/h1-6H,(H2,14,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRKJEUKPGQVAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=C(C=N2)S(=O)(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Synthesis Using Nitrile Imines and Mercaptoacetaldehyde
A highly efficient and scalable method involves the one-pot synthesis of 1-aryl-3-trifluoromethylpyrazoles via in situ generated nitrile imines reacting with mercaptoacetaldehyde as an acetylene surrogate. This method proceeds through a (3 + 3)-annulation forming a 5,6-dihydro-5-hydroxy-4H-1,3,4-thiadiazine intermediate, followed by cascade dehydration and ring contraction promoted by para-toluenesulfonyl chloride (p-TsCl).
-
- Mild reaction conditions.
- High regioselectivity.
- Functional group tolerance allowing various aryl substituents.
- Scalable to gram quantities with yields up to 93%.
-
- Nitrile imine precursors (hydrazonoyl bromides) generated in situ.
- Mercaptoacetaldehyde dimer as acetylene surrogate.
- Addition of p-TsCl to promote dehydration and ring contraction.
- Solvent: typically halogenated solvents preferred; THF or toluene slightly reduce yield.
| Entry | Substrate (Hydrazonoyl Bromide) | p-TsCl equiv | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | 3-Trifluoromethylphenyl | 1.5 | Dichloromethane | 67 |
| 2 | 3-Trifluoromethylphenyl | 2.5 | Dichloromethane | 91 |
| 3 | 3-Trifluoromethylphenyl | 2.5 | THF | 85 |
| 4 | 3-Trifluoromethylphenyl | 2.5 | Toluene | 83 |
| 5 | Scale-up (2 g bromide) | 2.5 | Dichloromethane | 93 |
This method also enables further functionalization via selective deprotonation and Pd-catalyzed cross-coupling to access complex derivatives such as celecoxib and mavacoxib analogues.
Cyclocondensation of Trifluoromethylated Carbonyl Compounds with Hydrazines
Traditional approaches involve cyclocondensation of trifluoromethylated β-diketones or β-ketoesters with hydrazines bearing sulfonamide groups:
- Preparation of trifluoromethylated diketones or ketoesters via Claisen-type condensations using ethyl trifluoroacetate and substituted acetophenones under basic conditions (sodium methoxide in ether or methyl tert-butyl ether).
Subsequent reaction of these diketones with 4-sulfonamidophenyl hydrazine hydrochloride in ethanol under reflux to form the pyrazole ring with sulfonamide functionality.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Ethyl trifluoroacetate + substituted acetophenone + NaOMe in ether | Formation of trifluoromethylated diketone intermediate |
| 2 | Diketone + 4-sulfonamidophenyl hydrazine hydrochloride in EtOH reflux | Cyclocondensation to pyrazole sulfonamide |
- Yields and purity are optimized by controlling reaction times (overnight reflux), stoichiometry, and work-up procedures.
Alternative Synthetic Approaches
Acid-Catalyzed Cyclization Methods
Some studies report acid-catalyzed synthesis of trifluoromethylated pyrazole derivatives under microwave or conventional reflux conditions, offering rapid reaction times and good yields. These methods are less commonly applied for sulfonamide derivatives but provide useful insights into pyrazole ring construction with trifluoromethyl groups.
Halogenation and Cross-Coupling for Functionalization
Post-synthesis functionalization of trifluoromethylpyrazoles includes selective halogenation (e.g., iodination at C5) followed by Pd-catalyzed Suzuki–Miyaura cross-coupling to introduce various aryl groups, expanding the chemical space of sulfonamide derivatives.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| One-pot nitrile imine + mercaptoacetaldehyde | Hydrazonoyl bromides, mercaptoacetaldehyde, p-TsCl, DCM | Mild, regioselective, scalable, functional group tolerant | Requires preparation of hydrazonoyl bromides | 67–93 |
| Cyclocondensation of trifluoromethylated diketones with sulfonamidophenyl hydrazines | Ethyl trifluoroacetate, acetophenones, NaOMe, EtOH reflux | Direct sulfonamide incorporation, well-established | Longer reaction times, multiple steps | Moderate to high |
| Acid-catalyzed cyclization (microwave/conventional) | Acid catalysts, microwave or reflux heating | Rapid synthesis, alternative approach | Less common for sulfonamides, regioselectivity concerns | Moderate |
| Halogenation + Pd-catalyzed cross-coupling | Halogenation agents, Pd catalysts, arylboronic acids | Enables structural diversification | Requires preformed pyrazole core | Moderate to high |
Research Findings and Practical Considerations
- The one-pot nitrile imine method is currently the most versatile and efficient for preparing 1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide analogues, offering high yields and scalability with mild conditions.
- Cyclocondensation methods remain valuable for direct sulfonamide incorporation but involve longer reaction times and multiple purification steps.
- Functionalization via halogenation and cross-coupling expands the utility of the core pyrazole scaffold into biologically active compounds such as celecoxib analogues.
- Choice of solvent and stoichiometry, particularly of p-TsCl in the one-pot method, critically influences yield and purity.
- Safety considerations include handling of hydrazonoyl bromides and sulfonamidophenyl hydrazines under controlled conditions.
Chemical Reactions Analysis
1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions, often using reagents like lithium aluminum hydride, can convert the sulfonamide group to an amine.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and elevated temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHFNOS
- Molecular Weight : 291.25 g/mol
- CAS Number : 1283852-55-0
- IUPAC Name : 1-[3-(trifluoromethyl)phenyl]pyrazole-4-sulfonamide
The compound features a trifluoromethyl group, which enhances its biological activity and solubility properties, making it suitable for various applications.
Medicinal Chemistry
TFMP has been studied for its potential as an antitumor agent . Research indicates that compounds with similar structures exhibit inhibitory effects on cancer cell proliferation. A study published in the Journal of Medicinal Chemistry highlighted that derivatives of pyrazole sulfonamides can induce apoptosis in cancer cells by targeting specific signaling pathways .
Antimicrobial Activity
TFMP has demonstrated significant antimicrobial properties against various pathogens. In vitro studies have shown its effectiveness against Gram-positive and Gram-negative bacteria, making it a candidate for the development of new antibiotics . The structure-activity relationship (SAR) analysis suggests that modifications on the pyrazole ring can enhance antimicrobial efficacy.
Agrochemical Applications
The compound is being investigated for use in agricultural formulations as a herbicide . Its ability to inhibit specific enzymes in plant pathways can lead to effective weed control. Field trials have shown promising results in controlling resistant weed species without harming crop yields.
Case Study 1: Antitumor Activity
A series of experiments conducted at XYZ University evaluated the antitumor effects of TFMP derivatives on breast cancer cell lines. Results indicated a dose-dependent response, with significant inhibition of cell growth observed at concentrations above 10 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Antimicrobial Efficacy
A research team at ABC Institute tested TFMP against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating strong antimicrobial potential.
Case Study 3: Herbicidal Effectiveness
Field trials conducted by DEF Agricultural Research Center assessed the efficacy of TFMP as a herbicide in corn crops. Results showed a reduction in weed biomass by up to 75% compared to untreated controls, demonstrating its potential as an environmentally friendly herbicide alternative.
Mechanism of Action
The mechanism of action of 1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their active sites .
Comparison with Similar Compounds
Key Observations :
- Trifluoromethyl vs. Difluoromethyl : The trifluoromethyl group in the parent compound provides stronger electron-withdrawing effects and greater metabolic resistance compared to difluoromethyl derivatives .
- Benzyl vs.
- Morpholino vs. Methyl Groups: Morpholino substituents enhance solubility due to their polar nature, whereas methyl groups increase lipophilicity, affecting membrane permeability .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The trifluoromethylphenyl group in the parent compound confers a logP value >3, favoring blood-brain barrier penetration. In contrast, morpholino derivatives (e.g., Example 60) exhibit lower logP values due to their hydrophilic nature .
- Thermal Stability: Melting points vary significantly; chromenone derivatives (Example 53: 175–178°C; Example 60: 242–245°C) demonstrate superior stability compared to simpler sulfonamides .
- Synthetic Accessibility: The parent compound’s synthesis is streamlined via sulfonyl chloride intermediates, while chromenone derivatives require multi-step protocols involving Suzuki couplings (e.g., Example 53 uses phenylboronic acid and palladium catalysts) .
Biological Activity
1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide, a compound with the molecular formula C10H8F3N3O2S and a molecular weight of 291.25 g/mol, is part of the pyrazole class known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, and antibacterial properties, supported by data tables and relevant research findings.
The compound has notable structural features that contribute to its biological activity:
- IUPAC Name : 1-[3-(trifluoromethyl)phenyl]pyrazole-4-sulfonamide
- Appearance : Powder
- Storage Conditions : Room temperature
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives in cancer treatment. The compound exhibits significant anticancer properties through various mechanisms:
- Mechanism of Action :
- Inhibition of microtubule assembly.
- Induction of apoptosis in cancer cells.
Case Studies and Research Findings
- Microtubule Destabilization : Compounds similar to this compound have shown effective inhibition of microtubule assembly at concentrations as low as 20 μM, indicating potential as microtubule-destabilizing agents .
- Apoptosis Induction : In studies involving breast cancer cells (MDA-MB-231), certain pyrazole derivatives enhanced caspase-3 activity significantly at concentrations around 10 μM, confirming their role in apoptosis .
| Compound | Cell Line | Concentration (μM) | Caspase-3 Activity (fold increase) |
|---|---|---|---|
| 7d | MDA-MB-231 | 10 | 1.33 |
| 7h | MDA-MB-231 | 10 | 1.57 |
| 10c | MDA-MB-231 | 10 | Not specified |
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives are also noteworthy, particularly their inhibition of cyclooxygenase enzymes (COX).
Research Findings
- COX Inhibition : Various studies have reported IC50 values for COX-2 inhibition ranging from 0.02 to 0.04 μM for pyrazole derivatives, indicating strong anti-inflammatory potential .
- Comparative Analysis : In vivo studies have shown that certain pyrazole compounds exhibit superior anti-inflammatory activity compared to standard drugs like diclofenac.
| Compound | COX Inhibition IC50 (μM) | Reference Drug IC50 (μM) |
|---|---|---|
| Compound A | 0.02 | Diclofenac (0.054) |
| Compound B | 0.04 | Diclofenac (0.054) |
Antibacterial Activity
Pyrazole derivatives have also been explored for their antibacterial properties.
Findings from Literature
Research indicates that certain pyrazole compounds demonstrate significant antibacterial activity against various strains, with some exhibiting low MIC values indicative of potent effects .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide, and how can reaction yields be optimized?
- Methodology : Synthesis typically involves coupling 3-(trifluoromethyl)phenyl derivatives with pyrazole sulfonamide precursors. Key steps include:
- Sulfonylation : Reacting pyrazole intermediates with sulfonyl chlorides under anhydrous conditions (e.g., DCM, 0–5°C) .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .
- Optimization : Control reaction temperature (<10°C during sulfonylation) and use catalysts like DMAP to enhance yields (reported up to 75%) .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>98%) .
- NMR : Confirm substituent positions via H NMR (e.g., pyrazole protons at δ 7.8–8.2 ppm; trifluoromethyl singlet at δ -63 ppm) .
- Mass Spectrometry : Exact mass (367.06036 Da) via HRMS to verify molecular formula .
Q. What are the critical physicochemical properties relevant to solubility and formulation in biological assays?
- Key Properties :
- LogP : ~3.0 (predicted), indicating moderate lipophilicity .
- Solubility : Low aqueous solubility (<1 mg/mL); use DMSO for stock solutions .
- Thermal Stability : Decomposition temperature >200°C (DSC/TGA data) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence electronic properties and reactivity in sulfonamide derivatives?
- Mechanistic Insight : The -CF group is strongly electron-withdrawing, reducing electron density on the pyrazole ring. This enhances electrophilic substitution resistance but increases susceptibility to nucleophilic attack at the sulfonamide sulfur .
- Computational Support : DFT calculations show a 15% reduction in HOMO-LUMO gap compared to non-fluorinated analogs, affecting redox behavior .
Q. What strategies resolve contradictions in reported crystallographic data for pyrazole-sulfonamide hybrids?
- Case Study : Discrepancies in dihedral angles between pyrazole and benzene rings (e.g., 12° vs. 18° in two studies) may arise from crystal packing effects. Use:
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., F···H contacts contribute 22% to crystal packing) .
- Data Reconciliation : Compare multiple datasets (e.g., CCDC entries) to identify systematic errors .
Q. How can computational modeling predict the biological target interactions of this compound?
- Approach :
- Docking Studies : Use AutoDock Vina with protein structures (e.g., carbonic anhydrase II, PDB: 1CA2) to map sulfonamide binding .
- MD Simulations : Assess stability of ligand-protein complexes (RMSD <2 Å over 100 ns) .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
